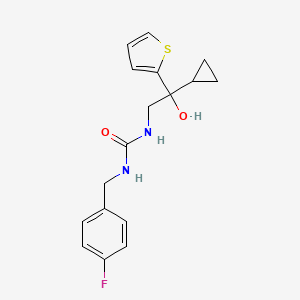

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea

CAS No.: 1396872-43-7

Cat. No.: VC4161735

Molecular Formula: C17H19FN2O2S

Molecular Weight: 334.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396872-43-7 |

|---|---|

| Molecular Formula | C17H19FN2O2S |

| Molecular Weight | 334.41 |

| IUPAC Name | 1-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-[(4-fluorophenyl)methyl]urea |

| Standard InChI | InChI=1S/C17H19FN2O2S/c18-14-7-3-12(4-8-14)10-19-16(21)20-11-17(22,13-5-6-13)15-2-1-9-23-15/h1-4,7-9,13,22H,5-6,10-11H2,(H2,19,20,21) |

| Standard InChI Key | LMVJTCALKBDURY-UHFFFAOYSA-N |

| SMILES | C1CC1C(CNC(=O)NCC2=CC=C(C=C2)F)(C3=CC=CS3)O |

Introduction

Structural Features

The compound features a cyclopropyl group, a hydroxyl group, a thiophene ring, and a urea linkage. These structural elements are common in compounds with diverse biological activities, such as antimicrobial, anti-inflammatory, or enzyme inhibitory effects. The presence of a fluorobenzyl group adds to its complexity and potential for biological interaction.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. A common approach might include:

-

Formation of the Cyclopropyl-Thiophene Core: This could involve the synthesis of a cyclopropyl-thiophene derivative through reactions such as cyclopropanation or thiophene ring formation.

-

Introduction of the Hydroxyl Group: Hydroxylation reactions using oxidizing agents could be employed to introduce the hydroxyl group.

-

Urea Formation: The urea moiety could be formed by reacting an amine with an isocyanate or through a carbamoylation reaction.

-

Attachment of the Fluorobenzyl Group: This might involve a nucleophilic substitution or a coupling reaction to attach the fluorobenzyl group to the urea nitrogen.

Potential Biological Activities

Given its structural features, 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea could exhibit various biological activities, such as:

-

Enzyme Inhibition: Similar compounds have shown activity against enzymes like urease or acetylcholinesterase.

-

Antimicrobial Activity: The presence of a thiophene ring and a urea moiety might confer antimicrobial properties.

-

Anti-inflammatory Effects: The compound could interact with inflammatory pathways, potentially reducing inflammation.

Research Findings

While specific research findings on 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea are not available, studies on similar compounds suggest that such structures can exhibit potent biological activities. For instance, thiourea derivatives have been shown to be effective urease inhibitors , and compounds with cyclopropyl and thiophene rings have potential applications in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume